

A Comparative Guide to Dodecane and Hexane as Nonpolar Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dodecane
Cat. No.:	B042187

[Get Quote](#)

For researchers and professionals in drug development and various scientific fields, the selection of an appropriate nonpolar solvent is a critical decision that can significantly influence experimental outcomes. **Dodecane** and hexane are two aliphatic hydrocarbons commonly employed for their nonpolar characteristics. However, their distinct physicochemical properties lead to different performance profiles and application suitability. This guide provides an objective comparison of **dodecane** and hexane, supported by experimental data, to aid in solvent selection.

Physicochemical Properties: A Tabular Comparison

The fundamental differences between **dodecane** and hexane are rooted in their molecular structures, with **dodecane** possessing a longer carbon chain. These structural differences manifest in their physical and chemical properties, as summarized below.

Property	n-Dodecane	n-Hexane
Chemical Formula	C ₁₂ H ₂₆	C ₆ H ₁₄
Molar Mass	170.34 g/mol [1]	86.18 g/mol [2]
Appearance	Colorless liquid[1]	Colorless liquid[3][4]
Odor	Gasoline-like to odorless[1]	Odorless when pure, gasoline-like[3][4]
Density	0.7495 g/mL (at 20 °C)[1]	0.6594 g/mL (at 20 °C)[5]
Boiling Point	216.2 °C[6]	68.7 °C[2][5]
Melting Point	-9.6 °C[6][7]	-95.3 °C[2][5]
Vapor Pressure	0.13 mmHg (at 25 °C)[7]	124 Torr (at 20 °C)[5]
Viscosity	Not specified in search results	0.31 cP (at 20 °C)[5]
Flash Point	Not specified in search results	-22 °C[2][5]
Solubility in Water	Practically insoluble[8][9]	0.014% (at 20 °C)[5]
Polarity Index (P')	Not specified in search results	0.1[5]
Dielectric Constant	Not specified in search results	1.88 (at 25 °C)[5]

Performance and Applications

Hexane:

Hexane is widely utilized due to its high volatility and strong nonpolar characteristics.[10] Its low boiling point of approximately 69 °C facilitates easy removal by evaporation after a process is complete, which is advantageous in applications like extractions and chromatography.[3][10][11] It is a common solvent for the extraction of vegetable oils from seeds and crops such as soybeans.[10][12][13] In laboratory settings, it is used as a solvent for a range of organic compounds and in cleaning applications to remove oils and grease.[2][12] However, its high volatility and low flashpoint make it highly flammable.[3][14] Commercial grades of hexane are often a mixture of isomers.[2]

Dodecane:

Dodecane, with its significantly higher boiling point of 216.2 °C, is suitable for reactions and processes that require higher temperatures.^[6] It is used as a solvent, a distillation chaser, and a component in scintillators.^[1] In nuclear reprocessing plants, it serves as a diluent for tributyl phosphate (TBP).^[1] In recent years, **n-dodecane** has gained attention as a potential surrogate for kerosene-based fuels like Jet-A due to its higher molecular mass and lower hydrogen-to-carbon ratio, which better reflects the n-alkane content of jet fuels.^[1] Its low volatility makes it less of an inhalation hazard compared to hexane, but also more difficult to remove from a reaction mixture. **Dodecane** is also used in the synthesis of detergents and surfactants.^[8]

Safety, Toxicity, and Environmental Impact

Hexane:

A significant concern with hexane, particularly n-hexane, is its neurotoxicity.^[15] Chronic occupational exposure can lead to peripheral neuropathy, characterized by numbness in the extremities, muscle weakness, and blurred vision.^{[3][16]} Acute exposure to high levels can cause dizziness, nausea, and headaches.^{[16][17]} Hexane is classified as a volatile organic compound (VOC) and can contribute to air pollution.^[10] Due to its toxicity, there is a growing interest in finding safer alternatives.^[3]

Dodecane:

Dodecane is considered to have low toxicity.^[18] It may cause slight skin or respiratory irritation in animals, but it is not classified as a carcinogen.^[7] A safety assessment concluded that **dodecane** is not expected to be genotoxic.^[19] While it is combustible, its higher flash point makes it less of a fire hazard than hexane.^[20] From an environmental standpoint, **dodecane** is considered readily biodegradable.^[21]

Experimental Protocols

Protocol: Synthesis of Silver Nanoparticles using Dodecane as a High-Temperature Solvent

This protocol describes a method where the high boiling point of **dodecane** is advantageous.

Objective: To synthesize monodisperse silver nanoparticles by the thermal decomposition of a silver-oleylamine complex in a high-boiling-point solvent.

Materials:

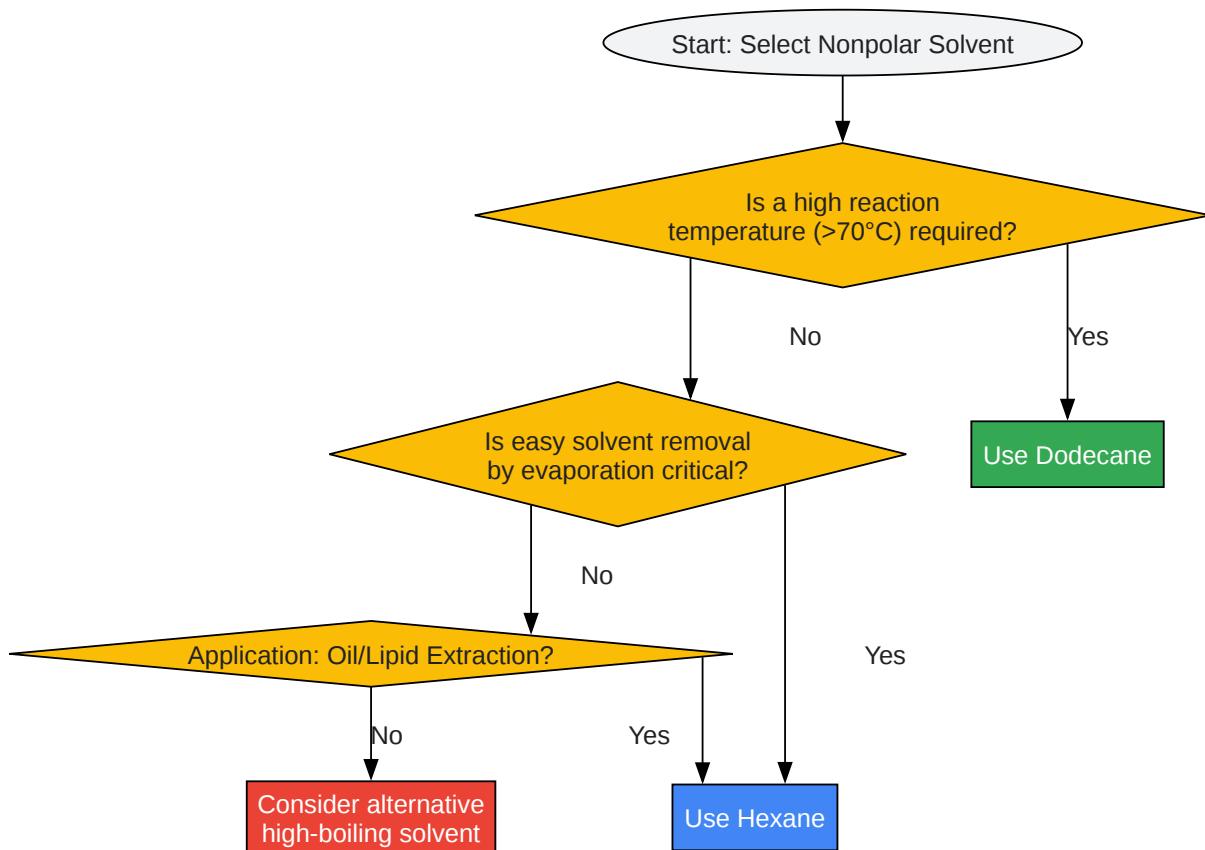
- Silver nitrate (AgNO_3)

- Oleylamine

- **n-Dodecane** (solvent)

- Ethanol

- Argon gas


Procedure:

- In a three-neck flask equipped with a condenser and a thermocouple, dissolve silver nitrate in oleylamine by stirring at room temperature.
- Add **n-dodecane** to the flask to act as the reaction solvent.
- Flush the system with argon gas for 15 minutes to remove oxygen.
- Heat the mixture to 220 °C under a constant flow of argon and maintain this temperature for 1 hour. The high boiling point of **dodecane** (216.2 °C) allows for this high reaction temperature without significant solvent loss or the need for a high-pressure apparatus.
- After 1 hour, cool the reaction mixture to room temperature.
- Add ethanol to the mixture to precipitate the silver nanoparticles.
- Centrifuge the solution to collect the nanoparticles and wash them multiple times with ethanol to remove excess oleylamine and **dodecane**.
- Redisperse the final silver nanoparticle product in a nonpolar solvent like hexane for storage and characterization. The choice of **dodecane** is critical here for achieving the necessary high temperature for the thermal decomposition of the precursor.

Visualization

Solvent Selection Logic

The choice between **dodecane** and hexane often depends on the specific requirements of the experimental setup, particularly the desired operating temperature and the ease of solvent removal.

[Click to download full resolution via product page](#)

Decision workflow for selecting between **dodecane** and hexane.

In summary, both **dodecane** and hexane are effective nonpolar solvents, but their suitability for a particular application is dictated by their differing physical properties. Hexane is the preferred choice for low-temperature applications requiring easy solvent removal, such as extractions. In contrast, **dodecane** is ideal for high-temperature reactions where solvent volatility is undesirable. Safety considerations also play a crucial role, with **dodecane** offering a safer profile regarding neurotoxicity compared to n-hexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Hexane | Fisher Scientific [fishersci.ca]
- 3. Hexane - Wikipedia [en.wikipedia.org]
- 4. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]
- 5. Hexane Solvent Properties [macro.lsu.edu]
- 6. webqc.org [webqc.org]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. nbino.com [nbino.com]
- 10. maratek.com [maratek.com]
- 11. ecolink.com [ecolink.com]
- 12. Applications of hexane as a non-polar solvent_Chemicalbook [chemicalbook.com]
- 13. What Is n-Hexane Solvent (C₆H₁₄)? Characteristics and Practical Applications [k-chem.vn]
- 14. byjus.com [byjus.com]
- 15. Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]
- 17. ehs.com [ehs.com]
- 18. How to Exploit Dodecane in Industrial Organic Chemistry? [eureka.patsnap.com]
- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 20. agilent.com [agilent.com]
- 21. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [A Comparative Guide to Dodecane and Hexane as Nonpolar Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042187#comparing-dodecane-and-hexane-as-nonpolar-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com